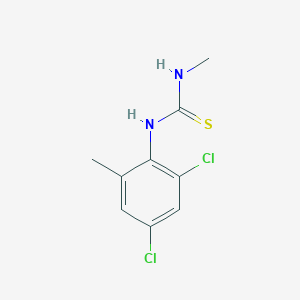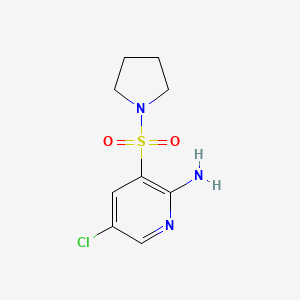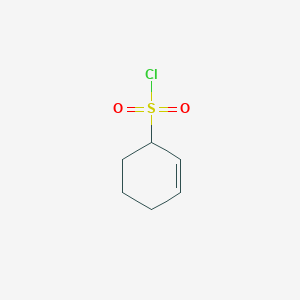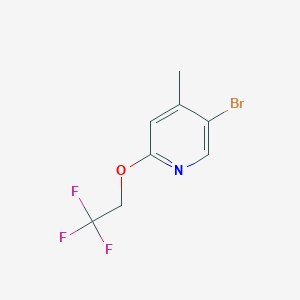
4-Bromo-3-fluoro-N-(1-methylcyclopropyl)benzamide
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. For “3-Bromo-4-fluoro-N-isopropylbenzamide”, a similar compound, the molecular formula is C10H11BrFNO . The exact molecular structure of “4-Bromo-3-fluoro-N-(1-methylcyclopropyl)benzamide” is not available in the current resources.Scientific Research Applications
Synthesis and Development of Radiochemicals
- Radiochemical Synthesis : The compound's related analogs, such as 4-fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide (FIMX), have been developed as PET radioligands, useful for imaging human brain metabotropic subtype 1 receptors (mGluR1) in neuropsychiatric disorders and drug development. These have shown high brain radioactivity uptake and specificity to mGluR1 in animal models, indicating potential applications in neuroimaging and drug evaluation (Xu et al., 2013).
Synthesis and Chemical Properties
- Synthesis Techniques : Studies on similar compounds have focused on developing practical synthesis techniques. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for certain anti-inflammatory and analgesic materials, has been optimized to avoid the use of expensive and toxic reagents, indicating the relevance of such research in making the production of related compounds more feasible and cost-effective (Qiu et al., 2009).
Therapeutic Applications and Receptor Studies
- Receptor Binding and Therapeutic Potential : Related compounds, such as fluorine-18-labeled benzamide analogues, have been synthesized and evaluated for their potential in imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). These compounds have shown high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their utility in tumor imaging and potentially in targeted therapies (Tu et al., 2007).
- Compulsive Food Consumption Studies : Analog compounds have also been used in studying the role of Orexin-1 Receptor mechanisms on compulsive food consumption, indicating potential applications in understanding and treating eating disorders (Piccoli et al., 2012).
Pharmacological and Biomedical Research
- Radioligands for Dopamine Receptors : Similar compounds have been used to synthesize specific radioligands, like 2- and 4-[18F]fluorotropapride, for positron emission tomography (PET), providing insights into the dopaminergic system, potentially useful in neurodegenerative and psychiatric disorder research (Damhaut et al., 1992).
Potential for Drug Development
- Drug Synthesis and Activity : Research on structurally similar compounds, like benzamide derivatives, involves synthesizing and assessing their hypoglycemic and hypolipidemic activities. Such studies lay the groundwork for the development of new drugs for managing conditions like diabetes (Ahmadi et al., 2014).
properties
IUPAC Name |
4-bromo-3-fluoro-N-(1-methylcyclopropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c1-11(4-5-11)14-10(15)7-2-3-8(12)9(13)6-7/h2-3,6H,4-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPYQFGBYKFRCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NC(=O)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluoro-N-(1-methylcyclopropyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(9-Ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1411898.png)


![3-[(2,3-Dichlorophenoxy)methyl]azetidine](/img/structure/B1411904.png)
![4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B1411906.png)
![4-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)morpholine](/img/structure/B1411908.png)

![N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B1411910.png)


![4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine](/img/structure/B1411917.png)


